6-Azaspiro[2.5]octane-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. It has the molecular formula and a molecular weight of approximately 155.19 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
This compound can be classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is part of a broader class of spirocyclic compounds, which are known for their unique geometries and reactivity patterns. The compound is referenced under several identifiers, including its CAS number 2166620-97-7, which provides a unique identifier for chemical substances.
The synthesis of 6-azaspiro[2.5]octane-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
The synthesis often requires careful control of reaction conditions, such as temperature, pressure, and the use of protecting groups to prevent unwanted side reactions. The yield and purity of the final product are critical for its subsequent applications.
The molecular structure of 6-azaspiro[2.5]octane-5-carboxylic acid features a spirocyclic arrangement with a nitrogen atom integrated into the ring system. This unique architecture contributes to its distinctive chemical properties.
6-Azaspiro[2.5]octane-5-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles:
The reactivity is influenced by the spirocyclic structure, which can stabilize certain intermediates formed during these reactions, making them more favorable compared to non-spiro compounds.
The mechanism of action for 6-azaspiro[2.5]octane-5-carboxylic acid in biological systems is not fully elucidated but may involve interactions with specific biological targets due to its structural features.
Research suggests that spirocyclic compounds like this one can modulate biological pathways by acting on receptors or enzymes, potentially influencing pharmacological outcomes.
6-Azaspiro[2.5]octane-5-carboxylic acid has several applications in scientific research:
Spirocyclic architectures have revolutionized medicinal chemistry since their systematic integration into drug discovery programs in the 1980s. These three-dimensional frameworks emerged as solutions to the flatness and structural monotony plaguing traditional aromatic scaffolds, offering enhanced in vivo performance through improved solubility and reduced metabolic lability. The 6-azaspiro[2.5]octane-5-carboxylic acid motif represents a specialized evolution within this structural class, combining the conformational restraint of a spiro-junction with the versatile reactivity of a carboxylic acid functional group. This hybrid architecture addresses the "molecular obesity" prevalent in drug candidates by providing high shape diversity per heavy atom, a critical parameter in fragment-based drug design [1]. The strategic incorporation of a cyclopropane ring fused to a nitrogen-containing heterocycle creates a vectorally defined scaffold that enables precise spatial presentation of pharmacophores while maintaining favorable physicochemical properties .
The 6-azaspiro[2.5]octane-5-carboxylic acid scaffold exhibits distinctive structural features that confer exceptional value in molecular design. The spiro-conjugation at the C5 position creates a perpendicular relationship between the cyclopropane ring and the piperidine-derived heterocycle, imposing significant conformational restriction that reduces the entropic penalty upon target binding. This bicyclic system possesses inherent rigidity while maintaining sufficient flexibility for induced-fit binding, with the cyclopropane ring contributing substantial ring strain energy (approximately 27.5 kcal/mol) that can be leveraged in molecular recognition .
The carboxylic acid functionality serves dual purposes: it provides a synthetic handle for derivatization and contributes to target engagement through hydrogen bonding interactions. This polar group significantly influences the scaffold's physicochemical profile, with calculated properties including a molecular weight of 183.21 g/mol, cLogP of 0.8, and polar surface area of 63.4 Ų – values within optimal ranges for blood-brain barrier permeability and oral bioavailability. The zwitterionic character emerging from the basic amine and acidic carboxyl group enhances solubility in aqueous systems while maintaining sufficient lipophilicity for membrane penetration [3].
Table 1: Structural and Physiochemical Properties of 6-Azaspiro[2.5]octane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | cLogP |
---|---|---|---|---|
6-Azaspiro[2.5]octane-5-carboxylic acid | C₈H₁₃NO₂ | 155.19 | Free carboxylic acid, secondary amine | 0.8 |
6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid | C₁₃H₂₁NO₄ | 255.31 | Boc-protected amine, free carboxylic acid | 2.1 |
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester | C₁₁H₁₉NO₃ | 213.27 | Oxygen-containing heterocycle, Boc-protected | 1.8 |
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C₁₄H₁₇NO₃ | 247.29 | Benzyl carbamate, oxygen heterocycle | 2.3 |
In fragment-based drug discovery (FBDD), 6-azaspiro[2.5]octane-5-carboxylic acid serves as a privileged three-dimensional fragment with superior properties compared to flatter, more traditional scaffolds. When benchmarked against related azaspiro systems, this compound demonstrates a 40-60% improvement in ligand efficiency for protein targets requiring deep-pocket engagement, such as proteases and kinases. The cyclopropane constraint provides approximately 3.5 kcal/mol of binding energy advantage over unconstrained pipecolic acid derivatives in serine protease inhibition assays .
Compared to the 2-azaspiro[3.4]octane system (which features a larger cyclopentane ring), the 6-azaspiro[2.5]octane scaffold exhibits 25% reduced molecular flexibility while maintaining similar polar surface area, resulting in enhanced target selectivity profiles. Against the 5-azaspiro[2.4]heptane system (a smaller congener), it offers superior solubility characteristics (85 mg/mL vs. 45 mg/mL in aqueous buffer) due to reduced hydrophobic surface area [1] . The carboxylic acid functionality enables multiple fragment growth vectors, allowing synthetic access to diverse derivatives while serving as a critical binding element for interactions with catalytic residues or metal ions in biological targets.
Table 2: Comparative Analysis of Azaspiro Scaffolds in Drug Design
Parameter | 6-Azaspiro[2.5]octane-5-carboxylic Acid | 2-Azaspiro[3.4]octane | 5-Azaspiro[2.4]heptane-6-carboxylic Acid |
---|---|---|---|
Ring Size Combination | [2.5]octane | [3.4]octane | [2.4]heptane |
Molecular Framework | Cyclopropane-piperidine | Cyclopropane-pyrrolidine | Cyclopropane-azetidine |
Synthetic Accessibility | Moderate | Challenging (multi-step) | Moderate |
Fraction sp³ Carbon (Fsp³) | 0.75 | 0.70 | 0.80 |
Vectorial Diversity | Three-directional | Bidirectional | Three-directional |
Representative Bioactivity | HCV NS5A inhibitors | MetAP2 inhibitors | Renin inhibitors |
Synthetic Methodologies for 6-Azaspiro[2.5]octane-5-carboxylic Acid Derivatives
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3